ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate
Description
Ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate is a synthetic organic compound featuring a hybrid structure combining indole, phenyl, and propanoate moieties.
Properties
IUPAC Name |
ethyl 3-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-5-30-21(27)14-19(17-12-10-15(2)11-13-17)25-24(29)23(28)22-16(3)26(4)20-9-7-6-8-18(20)22/h6-13,19H,5,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJFWVYAHIMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1,2-dimethylindole with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with ethyl 3-amino-3-(4-methylphenyl)propanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Activity Data : While demonstrates radiolabeling efficacy, the target compound’s biological activity remains unstudied. Computational modeling (e.g., docking studies) could predict interactions with indole-binding receptors.
- Solubility and Stability : The hydrochloride salt in improves solubility; the target compound’s neutral structure may require formulation optimization for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
